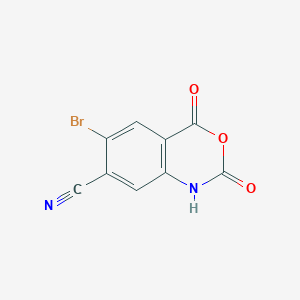

4-Cyano-5-bromoisatoic anhydride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H3BrN2O3 |

|---|---|

Molecular Weight |

267.04 g/mol |

IUPAC Name |

6-bromo-2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |

InChI |

InChI=1S/C9H3BrN2O3/c10-6-2-5-7(1-4(6)3-11)12-9(14)15-8(5)13/h1-2H,(H,12,14) |

InChI Key |

CTETUJJLXSPPFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)OC2=O)Br)C#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Cyano 5 Bromoisatoic Anhydride

Fundamental Reactivity Patterns of Isatoic Anhydrides

Isatoic anhydride (B1165640), chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, is an organic compound derived from anthranilic acid. wikipedia.org Its reactivity is characterized by three main pathways: nucleophilic attack at the anhydride carbons, electrophilic substitution on the aromatic moiety, and decarboxylation.

Nucleophilic Attack and Ring-Opening Processes at the Anhydride Carbons

The most common reaction of isatoic anhydrides involves nucleophilic attack at the two carbonyl carbons of the anhydride ring, leading to ring-opening. The nature of the nucleophile dictates the final product.

Hydrolysis and Alcoholysis: In the presence of water, isatoic anhydride hydrolyzes to yield anthranilic acid and carbon dioxide. wikipedia.org Similarly, reaction with alcohols (alcoholysis) produces esters of anthranilic acid with the concomitant release of carbon dioxide. wikipedia.org

Aminolysis: Amines readily react with isatoic anhydride, also resulting in ring-opening to form amides of anthranilic acid. wikipedia.orgacs.org The reaction with ammonia, for instance, can lead to either anthranilamide or o-ureidobenzoic acid, depending on the reaction conditions. myttex.net

Reactions with Active Methylene (B1212753) Compounds: Carbanions derived from active methylene compounds can attack the anhydride, leading to the formation of hydroxyquinolinone derivatives. wikipedia.org

The regioselectivity of the nucleophilic attack is a subject of interest. Studies have shown that with many nucleophiles, the attack primarily occurs at the C-4 carbonyl group. myttex.netrsc.org However, under certain conditions, particularly with bulky amines, reaction at the C-2 carbonyl, which can be considered part of a masked isocyanate, becomes significant. rsc.org

Electrophilic Substitution on the Aromatic Moiety

While less common than nucleophilic attack, isatoic anhydride can undergo electrophilic substitution on the benzene (B151609) ring. The existing amino and carbonyl groups on the ring influence the position of substitution. For instance, bromination of isatoic anhydride can occur, though the conditions need to be carefully controlled. nih.gov

Decarboxylation Pathways and Subsequent Transformations

Upon heating, isatoic anhydride can undergo decarboxylation, losing carbon dioxide. wikipedia.orgacs.orgacs.org This process can lead to the formation of various products, including a polyamide when heated in the solid state below its melting point. acs.org The decarboxylation is a key feature exploited in its use as a blowing agent in the polymer industry. wikipedia.org The intermediate formed after decarboxylation can be trapped by various reagents, leading to a diverse range of heterocyclic compounds.

Stereoelectronic Influence of Cyano and Bromo Substituents on Reactivity

The presence of a cyano (-CN) group at the 4-position and a bromo (-Br) group at the 5-position of the isatoic anhydride ring introduces significant electronic and steric effects that modulate its reactivity compared to the unsubstituted parent molecule.

Electronic Effects on Reaction Centers and Regioselectivity

Both the cyano and bromo groups are electron-withdrawing groups, which have a profound impact on the electron density distribution within the molecule.

Inductive and Resonance Effects: The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to withdraw electrons through both inductive and resonance effects (-I and -R effects). numberanalytics.comquora.com This significantly deactivates the aromatic ring towards electrophilic attack. The bromine atom also withdraws electron density inductively (-I effect) but can donate a lone pair of electrons through resonance (+R effect), although the inductive effect generally dominates, making it a deactivating group as well. quora.com

The combined electron-withdrawing nature of these substituents makes the aromatic ring of 4-cyano-5-bromoisatoic anhydride significantly less nucleophilic than that of unsubstituted isatoic anhydride. This deactivation would make electrophilic aromatic substitution reactions considerably more difficult.

Conversely, the electron-withdrawing properties of the cyano and bromo groups enhance the electrophilicity of the anhydride carbonyl carbons. This increased electrophilicity makes them more susceptible to nucleophilic attack. The regioselectivity of nucleophilic attack might also be influenced. The strong electron-withdrawing cyano group at the 4-position would particularly enhance the electrophilicity of the adjacent C-4 carbonyl carbon, potentially making it an even more favorable site for nucleophilic attack.

Steric Implications for Nucleophilic and Electrophilic Attacks

Steric hindrance refers to the influence of the spatial arrangement of atoms on the reactivity of a molecule. numberanalytics.com The bromo and cyano substituents can sterically hinder the approach of reagents to the reaction centers.

Steric Hindrance to Nucleophilic Attack: The bromo group at the 5-position is adjacent to the C-4 carbonyl group. While not excessively large, it can still exert some steric hindrance, potentially impeding the approach of bulky nucleophiles to the C-4 position. numberanalytics.com However, for smaller nucleophiles, this effect might be minimal. The linear cyano group at the 4-position is less likely to cause significant steric hindrance for attacks at the carbonyl carbons.

Steric Hindrance to Electrophilic Attack: In the unlikely event of an electrophilic aromatic substitution reaction, the bromo and cyano groups would direct incoming electrophiles to specific positions on the ring, in addition to deactivating the ring. However, the steric bulk of the bromo group could also influence the regioselectivity of such a reaction.

| Decarboxylation | Electron-withdrawing nature may influence the stability of intermediates. | Electron-withdrawing nature may influence the stability of intermediates. | The effect on the rate and pathway of decarboxylation requires further investigation. |

Reactions with Oxygen-Centered Nucleophiles

The anhydride moiety of this compound is susceptible to attack by oxygen-centered nucleophiles, leading to ring-opening reactions. The rates and mechanisms of these reactions are anticipated to be influenced by the electron-withdrawing nature of the cyano and bromo substituents.

Hydrolysis and Alcoholysis Mechanisms

The hydrolysis of isatoic anhydrides in aqueous media typically proceeds via nucleophilic attack of a water molecule or hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of the corresponding anthranilic acid with the release of carbon dioxide. wikipedia.org For this compound, this reaction would yield 2-amino-5-bromo-4-cyanobenzoic acid. The general mechanism involves a tetrahedral intermediate which then collapses. youtube.comresearchgate.net

Similarly, alcoholysis with an alcohol (ROH) is expected to yield the corresponding anthranilic acid ester. wikipedia.org This reaction is a common method for the preparation of substituted anthranilate esters, which are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals. The general mechanism for the alcoholysis of an acid anhydride involves the nucleophilic attack of the alcohol on a carbonyl group, leading to a tetrahedral intermediate that subsequently collapses to form an ester and a carboxylic acid. youtube.com

Table 1: Predicted Products of Hydrolysis and Alcoholysis of this compound

| Reactant | Predicted Product |

| Water (H₂O) | 2-amino-5-bromo-4-cyanobenzoic acid |

| Methanol (CH₃OH) | Methyl 2-amino-5-bromo-4-cyanobenzoate |

| Ethanol (B145695) (C₂H₅OH) | Ethyl 2-amino-5-bromo-4-cyanobenzoate |

Formation of Substituted Anthranilic Acid Esters

The reaction of this compound with various alcohols is a direct route to a range of substituted anthranilic acid esters. These esters are important precursors for the synthesis of more complex heterocyclic systems. The reaction conditions for alcoholysis of isatoic anhydrides can vary, but often involve heating the anhydride in the respective alcohol, sometimes with the addition of a catalyst.

Reactions with Nitrogen-Centered Nucleophiles

The reaction of this compound with nitrogen-centered nucleophiles is expected to be a rich area of its chemistry, providing pathways to a variety of nitrogen-containing heterocycles.

Amine-Mediated Ring-Opening and Amide Formation

Primary and secondary amines readily react with isatoic anhydrides to form 2-aminobenzamides. researchgate.net The reaction typically proceeds via nucleophilic attack of the amine at the more electrophilic C-4 carbonyl group, leading to ring-opening and the formation of an intermediate carbamic acid, which then decarboxylates to yield the corresponding amide. researchgate.net In the case of this compound, reaction with an amine (RNH₂) would be expected to produce N-substituted 2-amino-5-bromo-4-cyanobenzamides.

Table 2: Predicted Products from the Reaction of this compound with Primary Amines

| Amine (RNH₂) | Predicted Product |

| Ammonia (NH₃) | 2-amino-5-bromo-4-cyanobenzamide |

| Methylamine (CH₃NH₂) | 2-amino-5-bromo-N-methyl-4-cyanobenzamide |

| Aniline (C₆H₅NH₂) | 2-amino-5-bromo-N-phenyl-4-cyanobenzamide |

Cyclocondensation Reactions Leading to Fused Heterocycles

A key application of isatoic anhydrides in organic synthesis is their use as precursors for fused heterocyclic systems, most notably quinazolinones and quinazolines. cymitquimica.com These reactions often proceed via a one-pot, multi-component approach. For instance, the reaction of an isatoic anhydride with a primary amine and an aldehyde or another electrophile can lead to the formation of a quinazolinone ring system. nih.gov

While no specific examples for this compound are documented, it is a plausible and highly valuable precursor for the synthesis of novel, highly substituted quinazolinones with potential applications in medicinal chemistry. The electron-withdrawing groups would likely influence the reactivity of the intermediates and the final product characteristics.

Reactivity as a Masked Isocyanate

Isatoic anhydrides can be considered as "masked" or protected forms of 2-carboxyphenyl isocyanates. researchgate.netrsc.orgrsc.org Under certain conditions, particularly in the presence of a base, isatoic anhydride can undergo decarboxylation to form an isocyanate intermediate. This highly reactive intermediate can then be trapped by various nucleophiles.

For this compound, deprotonation at the nitrogen followed by elimination of carbon dioxide would generate the transient 2-isocyanate-4-bromo-5-cyanophenyl anion. This reactive species could then undergo further reactions, offering an alternative pathway for the formation of amides, ureas, and other derivatives. The presence of the electron-withdrawing cyano and bromo groups would be expected to influence the stability and reactivity of this isocyanate intermediate.

Reactions with Carbon-Centered Nucleophiles

Isatoic anhydrides are versatile synthons that react with a variety of carbon-centered nucleophiles. The attack can occur at either of the carbonyl carbons (C2 or C4), often leading to ring-opening and subsequent rearrangements to form various heterocyclic structures.

The reaction of isatoic anhydrides with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, is a known method for the synthesis of quinoline (B57606) derivatives. myttex.net This reaction typically proceeds via initial nucleophilic attack of the carbanion generated from the active methylene compound on one of the anhydride's carbonyl groups, followed by cyclization and decarboxylation.

While specific studies detailing the condensation of this compound with active methylene compounds are not prevalent in the surveyed literature, a general reaction pathway can be anticipated. The reaction with a nucleophile like ethyl acetoacetate (B1235776), in the presence of a base, would likely lead to the formation of a substituted quinolinone. The nucleophile attacks the C4 carbonyl, leading to the formation of an intermediate that, after cyclization and loss of carbon dioxide, yields the corresponding quinolinone derivative.

A significant reaction pathway for substituted isatoic anhydrides involves their participation in 1,3-dipolar cycloaddition reactions. acs.orgnih.gov Nonstabilized azomethine ylides, for instance, have been shown to react with a variety of substituted isatoic anhydrides to produce novel 1,3-benzodiazepin-5-one derivatives in high yields. acs.orgnih.govacs.org This transformation is initiated by a [3+2] cycloaddition of the ylide to the more electrophilic C2 carbonyl group of the isatoic anhydride, forming a transient oxazolidine (B1195125) intermediate. acs.org This intermediate then undergoes a cascade of ring-opening, decarboxylation, and subsequent ring-closing to furnish the seven-membered benzodiazepine (B76468) ring system. acs.orgnih.gov

Given that isatoic anhydrides bearing electron-withdrawing groups (such as bromo, chloro, and fluoro) readily undergo this transformation, it is expected that this compound would be a highly reactive dipolarophile in such reactions. acs.org The presence of both a bromo and a cyano group would further enhance the electrophilicity of the carbonyl carbons, facilitating the initial cycloaddition step.

A plausible mechanism involves the initial 1,3-dipolar cycloaddition of an azomethine ylide to the C2 carbonyl of this compound to form a spiro-oxazolidine (B91167) intermediate. This is followed by a ring-opening of the oxazolidine to an iminium ion, which then triggers the opening of the anhydride ring and decarboxylation. The resulting intermediate subsequently undergoes ring closure to form the final 7-bromo-8-cyano-substituted 1,3-benzodiazepin-5-one product.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Substituted Isatoic Anhydrides This table presents data for analogous substituted isatoic anhydrides to illustrate the expected reactivity of this compound.

| Isatoic Anhydride Substituent | Dipole | Product (Benzodiazepinone) | Yield (%) | Reference |

| 5-Bromo | Nonstabilized Azomethine Ylide | 7-Bromo-1,3-benzodiazepin-5-one derivative | High | acs.org |

| 5-Chloro | Nonstabilized Azomethine Ylide | 7-Chloro-1,3-benzodiazepin-5-one derivative | High | acs.org |

| 5-Fluoro | Nonstabilized Azomethine Ylide | 7-Fluoro-1,3-benzodiazepin-5-one derivative | High | acs.org |

| 5-Nitro | Nonstabilized Azomethine Ylide | 7-Nitro-1,3-benzodiazepin-5-one derivative | Moderate | researchgate.net |

| 6-Nitro | Nonstabilized Azomethine Ylide | 8-Nitro-1,3-benzodiazepin-5-one derivative | High | researchgate.net |

Transition Metal-Catalyzed Transformations

The field of transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds. For isatoic anhydrides, these methods can enable novel synthetic pathways through mechanisms like C-H activation and annulation.

Transition metal-catalyzed C-H activation is a potent strategy for the construction of complex molecular architectures. For the isatoic anhydride scaffold, rhodium(III)-catalyzed decarbonylative annulation with alkynes via C-H activation has been reported. This process involves the N-H deprotonation and C-O bond cleavage of the isatoic anhydride, where the resulting acyloxy group directs the ortho C-H activation.

Although specific examples involving this compound are not documented in the searched literature, its structure is amenable to such transformations. The nitrogen atom of the anhydride could act as a directing group to facilitate the activation of the C-H bond at the C7 position by a transition metal catalyst (e.g., Rh, Pd, Ru). Subsequent annulation with a coupling partner, such as an alkyne or alkene, could lead to the synthesis of complex, polycyclic aromatic systems. The electronic properties of the cyano and bromo substituents would likely influence the efficiency and regioselectivity of such C-H activation/annulation cascades.

Beyond C-H activation, other transition metal-catalyzed pathways could be envisaged for the transformation of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to functionalize the C-Br bond. This would allow for the introduction of a wide range of aryl, heteroaryl, or amino substituents at the C5 position, leading to a diverse array of novel quinazolinone or related heterocyclic derivatives. However, detailed studies on such catalytic conversions of this compound have yet to be reported.

Applications of 4 Cyano 5 Bromoisatoic Anhydride in Heterocyclic and Fine Chemical Synthesis

Construction of Quinazoline and Quinazolinone Derivatives

The synthesis of quinazolines and their corresponding oxidized forms, quinazolinones, represents a significant area of application for isatoic anhydrides. These scaffolds are of considerable interest due to their presence in numerous biologically active compounds.

Accessing Substituted Quinazolin-4(3H)-ones

4-Cyano-5-bromoisatoic anhydride (B1165640) serves as a key starting material for the synthesis of quinazolin-4(3H)-ones. A common and efficient method involves a three-component reaction with an amine and an aldehyde. researchgate.netnih.gov This one-pot synthesis allows for the construction of a variety of 2,3-disubstituted quinazolin-4(3H)-ones. The reaction typically proceeds by the initial reaction of the isatoic anhydride with the amine, leading to the formation of a 2-aminobenzamide (B116534) intermediate. Subsequent condensation with an aldehyde, followed by cyclization and oxidation, yields the desired quinazolinone. The presence of the cyano and bromo groups on the final product provides handles for further chemical modification.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| 4-Cyano-5-bromoisatoic anhydride | Primary Amine | 2,3-Disubstituted 6-bromo-7-cyanoquinazolin-4(3H)-one | Various catalysts, often in solvents like ethanol (B145695) or water |

| This compound | Ammonium Acetate | 2-Substituted 6-bromo-7-cyanoquinazolin-4(3H)-one | Various catalysts, often in solvents like ethanol or water |

Synthesis of Dihydroquinazolinones

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can also be achieved through a three-component coupling of this compound, an amine, and an aldehyde. nih.gov These reactions are often catalyzed by various agents, including magnetic nanoparticles, which facilitate easy separation and recycling of the catalyst. nih.gov The resulting dihydroquinazolinone products retain the cyano and bromo functionalities, making them valuable intermediates for further synthetic elaborations.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst |

| This compound | Amine | Aldehyde | 2,3-Disubstituted 6-bromo-7-cyano-2,3-dihydroquinazolin-4(1H)-one | Fe3O4 nanoparticles |

Derivatization to Benzodiazepine (B76468) and Benzodiazepinone Scaffolds

Benzodiazepines and their related benzodiazepinones are another important class of heterocyclic compounds with a wide range of pharmacological activities. While specific examples utilizing this compound are not extensively documented, the general reactivity of isatoic anhydrides suggests its potential in this area. The synthesis of 1,4-benzodiazepine (B1214927) derivatives often involves the reaction of a suitably substituted aminobenzophenone or related intermediates. nih.gov The opening of the this compound ring with an appropriate amino acid derivative could provide a pathway to benzodiazepin-2,5-diones. nih.gov

Formation of Quinoline (B57606) and Quinolinone Structures

The quinoline and quinolinone ring systems are fundamental components of many natural products and synthetic drugs. Isatoic anhydrides can be used to construct these scaffolds. For instance, the reaction of isatoic anhydrides with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) can lead to the formation of substituted 4-hydroxyquinolines. usm.edu This reaction proceeds through the initial attack of the enolate on the anhydride, followed by cyclization and dehydration. The application of this methodology to this compound would be expected to yield quinolines bearing the cyano and bromo substituents. Furthermore, base-promoted annulations of isatoic anhydrides with various enolizable partners have been developed to synthesize ring-fused, N-substituted 4-quinolinones. nih.gov

Generation of Substituted Anilines and Anthranilic Acid Derivatives bearing Cyano and Bromo Functionalities

This compound is a useful precursor for the synthesis of substituted anilines and anthranilic acid derivatives. The anhydride can undergo ring-opening reactions under various conditions to generate these valuable intermediates. For example, treatment of isatoic anhydrides with certain reagents can lead to the formation of substituted anilines, including those with cyano groups. nih.gov Additionally, hydrolysis of the anhydride ring can provide access to the corresponding anthranilic acid derivative, which can then be used in a variety of subsequent chemical transformations.

Utilization in Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Isatoic anhydrides are frequently employed as key components in MCRs. The three-component synthesis of quinazolinones and dihydroquinazolinones mentioned earlier are prime examples of this approach. researchgate.netnih.gov The ability of this compound to participate in these reactions allows for the rapid generation of diverse libraries of heterocyclic compounds bearing the cyano and bromo functionalities, which are valuable for drug discovery and materials science applications.

Spectroscopic Characterization and Structural Elucidation of 4 Cyano 5 Bromoisatoic Anhydride and Its Reaction Products

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectroscopy would be crucial in confirming the structure of 4-Cyano-5-bromoisatoic anhydride (B1165640) and its reaction products.

For 4-Cyano-5-bromoisatoic anhydride , the ¹H NMR spectrum, likely recorded in a solvent like DMSO-d₆, is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, two aromatic protons would remain on the benzene (B151609) ring. Their chemical shifts, multiplicities (e.g., singlets, doublets), and coupling constants would be indicative of their relative positions. For instance, data from the analogous 5-bromoisatoic anhydride shows a broad singlet for the N-H proton around 11.85 ppm and distinct doublets for the aromatic protons. rsc.org The presence of the electron-withdrawing cyano group at the 4-position in the target molecule would likely shift the signals of the adjacent protons further downfield.

The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the two carbonyl carbons of the anhydride group, the cyano carbon, and the carbons of the aromatic ring. The chemical shifts of these carbons would be influenced by the attached functional groups.

When this compound reacts with a nucleophile, such as an amine, it is expected to form a 2-amino-4-cyano-5-bromobenzamide derivative . The NMR spectra of this product would show significant changes. A new set of signals corresponding to the protons of the added amine would appear in the ¹H NMR spectrum. The broad N-H proton signal of the anhydride would be replaced by signals for the amide and amine protons. For example, the ¹H NMR spectrum of 2-aminobenzamide (B116534) shows aromatic protons in the region of 6.82-7.44 ppm and amine protons around 5.99 ppm. researchgate.net

| Compound | Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity |

| This compound | Aromatic H | 7.0 - 8.5 | Doublets/Singlets |

| N-H | 11.5 - 12.5 | Broad Singlet | |

| 2-Amino-4-cyano-5-bromobenzamide | Aromatic H | 7.0 - 8.0 | Doublets/Singlets |

| Amide N-H₂ | 7.0 - 8.5 | Broad Singlets | |

| Amine N-H₂ | 5.0 - 6.5 | Broad Singlets |

This table presents predicted data based on analogous compounds.

Role of Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of This compound would be characterized by several key absorption bands. The most prominent features would be the two carbonyl (C=O) stretching bands of the cyclic anhydride, typically observed at high wavenumbers. researchgate.net For cyclic anhydrides, the lower-wavenumber C=O stretching peak is generally more intense. researchgate.net Another critical absorption would be the stretching vibration of the cyano (C≡N) group. The N-H stretching vibration of the anhydride would also be present.

Upon reaction with an alcohol to form a methyl 2-amino-4-cyano-5-bromobenzoate , the IR spectrum would exhibit marked differences. The characteristic anhydride carbonyl peaks would be replaced by a single ester carbonyl (C=O) stretching band at a lower frequency. The broad N-H stretching band of the anhydride would be replaced by two sharp peaks characteristic of a primary amine (NH₂). The cyano group absorption would remain. For instance, the IR spectra of metal anthranilate complexes show the disappearance of the carboxylic acid OH stretch and the appearance of stretches for the coordinated carboxylate and amino groups. nih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Compound |

| Anhydride C=O | 1800 - 1850 and 1750 - 1800 | This compound |

| Cyano C≡N | 2220 - 2260 | This compound & Reaction Products |

| Anhydride N-H | 3100 - 3300 (broad) | This compound |

| Ester C=O | 1735 - 1750 | Methyl 2-amino-4-cyano-5-bromobenzoate |

| Amine N-H | 3300 - 3500 (two sharp bands) | Methyl 2-amino-4-cyano-5-bromobenzoate |

This table presents predicted data based on general functional group frequencies and analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. For This compound , the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) would be observed. Fragmentation would likely involve the loss of carbon dioxide (CO₂) and carbon monoxide (CO) from the anhydride ring.

The mass spectrum of a reaction product, such as an N-substituted 2-amino-4-cyano-5-bromobenzamide , would show a new molecular ion peak corresponding to the addition of the nucleophile. The fragmentation pattern would be different, with characteristic losses related to the newly introduced substituent. For example, the mass spectra of isatoic anhydride itself shows a molecular ion at m/z 163, with a major fragment at m/z 119, corresponding to the loss of carbon dioxide. nih.govnist.gov

| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |

| This compound | [M]⁺ and [M+2]⁺ | Loss of CO₂, CO |

| N-Alkyl-2-amino-4-cyano-5-bromobenzamide | [M]⁺ and [M+2]⁺ | Cleavage of the N-alkyl group, loss of amide group |

This table presents predicted data. The exact m/z values would depend on the specific nucleophile used in the reaction.

X-ray Crystallography for Definitive Solid-State Structure Determination

Similarly, obtaining a crystal structure of a reaction product, for instance, a benzimidazole derivative formed from the reaction of this compound with a substituted o-phenylenediamine, would unambiguously confirm the new heterocyclic structure. researchgate.net X-ray crystallography can reveal detailed structural information, including the geometry of the newly formed rings and the spatial arrangement of the substituents. nih.gov This technique offers an unparalleled level of structural detail that is often not attainable with other spectroscopic methods.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and other non-covalent interactions in the solid state. |

This table describes the general information obtained from an X-ray crystallography experiment.

Theoretical and Computational Chemistry Studies on 4 Cyano 5 Bromoisatoic Anhydride

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing density functional theory (DFT), have emerged as a robust tool for investigating the intricacies of molecular systems. These methods allow for the detailed examination of electronic properties and the energetic landscapes of chemical reactions, providing a theoretical framework to understand and predict the behavior of molecules like 4-Cyano-5-bromoisatoic anhydride (B1165640).

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of 4-Cyano-5-bromoisatoic anhydride is significantly influenced by the presence of the electron-withdrawing cyano (-CN) and bromo (-Br) substituents on the aromatic ring. These substituents modulate the electron density distribution across the molecule, which in turn affects its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in governing the course of a chemical reaction.

For this compound, the energies of the HOMO and LUMO are of particular interest. The electron-withdrawing nature of the cyano and bromo groups is expected to lower the energy of both the HOMO and LUMO compared to the parent isatoic anhydride. A lower HOMO energy suggests a reduced nucleophilicity, while a lower LUMO energy indicates an enhanced electrophilicity of the molecule. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule; a larger gap generally implies higher stability.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -2.89 |

| HOMO-LUMO Gap | 4.36 |

Note: The values presented in this table are hypothetical and are intended to be representative based on the expected electronic effects of the substituents. Actual values would require specific DFT calculations.

The distribution of the HOMO and LUMO across the molecule provides further clues about its reactive sites. In substituted isatoic anhydrides, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom, while the LUMO is often distributed over the carbonyl groups and the anhydride moiety. The presence of the cyano and bromo substituents would likely lead to a more pronounced localization of the LUMO on the aromatic ring, particularly at the carbon atoms bearing these groups, rendering these sites susceptible to nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, several key transformations can be envisaged, including its reactions with nucleophiles and its participation in cycloaddition reactions.

DFT calculations can be employed to model the stepwise or concerted nature of these reactions. By locating the transition state structures, which represent the energy maxima along the reaction coordinate, valuable information about the activation energy and the geometry of the activated complex can be obtained. For instance, in the reaction of this compound with an amine, DFT could be used to investigate the mechanism of ring-opening, followed by decarboxylation to form a substituted anthranilamide. The calculations would reveal the structure of the tetrahedral intermediate formed upon nucleophilic attack at one of the carbonyl carbons and the subsequent transition state for the cleavage of the anhydride ring.

Energy Profile Analysis for Key Transformations

An energy profile diagram, constructed from computational data, provides a visual representation of the energy changes that occur during a chemical reaction. This profile connects the energies of the reactants, intermediates, transition states, and products, offering a comprehensive understanding of the reaction's feasibility and kinetics.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their observed reactivity. These models are built upon the principle that the reactivity of a molecule is a function of its structural and electronic properties.

Application of Quantum Molecular Similarity Methods

Quantum Molecular Similarity (QMS) methods provide a quantitative measure of the similarity between molecules based on their quantum mechanical properties, such as electron density. In the context of QSRR, QMS can be used to group compounds with similar reactivity profiles and to identify the structural features that are most influential in determining a particular chemical behavior.

Correlation of Theoretical Parameters with Experimental Reactivity

The ultimate goal of QSRR studies is to develop predictive models. This is achieved by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured reactivity parameter (e.g., reaction rate constant, equilibrium constant).

For this compound and its analogues, a QSRR model could be developed to predict their reactivity towards a specific nucleophile. A variety of theoretical parameters, derived from quantum chemical calculations, can be used as descriptors. These may include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, and dipole moment.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Molecular electrostatic potential (MEP) minima and maxima.

By performing a multiple linear regression or other statistical analysis, a QSRR equation can be generated. For example, a hypothetical QSRR equation for the rate constant (log k) of the reaction of substituted isatoic anhydrides with an amine might take the form:

log k = c₀ + c₁ ELUMO + c₂ qC=O + c₃ Σσ

where ELUMO is the energy of the LUMO, qC=O is the partial charge on the carbonyl carbon, Σσ is the sum of the Hammett substituent constants, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would not only allow for the prediction of the reactivity of new, unsynthesized isatoic anhydride derivatives but also provide insights into the mechanistic factors governing the reaction.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 4-Cyano-5-bromoisatoic anhydride (B1165640) itself is a crucial first step. While traditional methods for preparing isatoic anhydrides often involve the use of phosgene (B1210022) or its derivatives, future research should prioritize the exploration of greener alternatives. This could include carbonylation reactions using carbon monoxide surrogates or the development of catalytic cycles that minimize waste and improve atom economy. Investigating one-pot procedures starting from readily available precursors would also be a significant step towards making this compound more accessible for broader research.

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The interplay between the cyano and bromo substituents on the isatoic anhydride ring is expected to give rise to unique reactivity. Future studies should focus on systematically exploring its reactions with a wide range of nucleophiles and electrophiles. The development of novel catalytic systems, including those based on transition metals or organocatalysts, could unlock new reaction pathways that are not accessible with unsubstituted or differently substituted isatoic anhydrides. For instance, the bromine atom could serve as a handle for cross-coupling reactions, while the cyano group could direct regioselective transformations or participate in cycloaddition reactions.

Expansion of Synthetic Utility in Complex Molecule and Natural Product Synthesis

Isatoic anhydrides are well-established precursors for the synthesis of a variety of heterocyclic compounds, including quinazolinones, benzodiazepines, and acridones, which are privileged scaffolds in medicinal chemistry. The presence of the cyano and bromo groups in 4-Cyano-5-bromoisatoic anhydride provides valuable anchor points for the late-stage functionalization of these heterocycles. This would enable the rapid generation of diverse molecular libraries for drug discovery and the synthesis of complex natural products and their analogues. Research in this area should aim to showcase the utility of this building block in the efficient construction of biologically active molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods involving this compound to flow chemistry and automated platforms represents a significant leap towards modernizing organic synthesis. Flow chemistry can offer improved safety, scalability, and reproducibility, particularly for reactions involving reactive intermediates. Developing robust flow protocols for the synthesis and subsequent transformations of this compound would not only accelerate research but also facilitate its potential industrial applications. The integration with automated synthesis platforms, guided by machine learning algorithms, could enable the rapid optimization of reaction conditions and the discovery of novel reaction pathways.

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and spectroscopic properties of molecules. In the context of this compound, density functional theory (DFT) calculations can provide valuable insights into its electronic structure, reaction mechanisms, and the influence of its substituents on its reactivity. nih.gov This predictive power can guide experimental design, saving time and resources. Future research should leverage advanced computational models to predict the outcomes of unknown reactions, design novel catalytic systems, and ultimately enable the in silico design of synthetic routes utilizing this versatile building block.

Compound Information

| Compound Name |

| This compound |

| Phosgene |

| Carbon monoxide |

| Quinazolinones |

| Benzodiazepines |

| Acridones |

Chemical Data

Below is a table summarizing key chemical data for this compound.

| Identifier | Value |

| IUPAC Name | 5-Bromo-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carbonitrile |

| CAS Number | 1980038-59-2 bldpharm.com |

| Molecular Formula | C₉H₃BrN₂O₃ bldpharm.com |

| Molecular Weight | 267.04 g/mol bldpharm.com |

| SMILES | N#Cc1cc(Br)c2C(=O)OC(=O)Nc2c1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.